molecular formula C28H44N4O2 B14453314 N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea] CAS No. 75396-16-6

N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea]

Cat. No.: B14453314
CAS No.: 75396-16-6
M. Wt: 468.7 g/mol
InChI Key: ARSYYPYQCQETPI-UHFFFAOYSA-N
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Description

N,N’-Naphthalene-1,5-diylbis[N’-(2-ethylhexyl)urea]: is an organic compound characterized by the presence of a naphthalene core substituted with urea groups

Preparation Methods

The synthesis of N,N’-Naphthalene-1,5-diylbis[N’-(2-ethylhexyl)urea] typically involves the reaction of naphthalene-1,5-diamine with 2-ethylhexyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

N,N’-Naphthalene-1,5-diylbis[N’-(2-ethylhexyl)urea] undergoes various chemical reactions, including:

Scientific Research Applications

N,N’-Naphthalene-1,5-diylbis[N’-(2-ethylhexyl)urea] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Naphthalene-1,5-diylbis[N’-(2-ethylhexyl)urea] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways. Additionally, it can bind to receptors, triggering cellular responses that result in its observed biological effects .

Comparison with Similar Compounds

N,N’-Naphthalene-1,5-diylbis[N’-(2-ethylhexyl)urea] can be compared with other similar compounds, such as:

Properties

CAS No.

75396-16-6

Molecular Formula

C28H44N4O2

Molecular Weight

468.7 g/mol

IUPAC Name

1-(2-ethylhexyl)-3-[5-(2-ethylhexylcarbamoylamino)naphthalen-1-yl]urea

InChI

InChI=1S/C28H44N4O2/c1-5-9-13-21(7-3)19-29-27(33)31-25-17-11-16-24-23(25)15-12-18-26(24)32-28(34)30-20-22(8-4)14-10-6-2/h11-12,15-18,21-22H,5-10,13-14,19-20H2,1-4H3,(H2,29,31,33)(H2,30,32,34)

InChI Key

ARSYYPYQCQETPI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)NCC(CC)CCCC

Origin of Product

United States

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